3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester
Description
3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester (systematic name: monoethyl 2,6-dimethylpyridine-3,5-dicarboxylate) is a pyridine derivative featuring:
- A pyridine ring substituted with methyl groups at positions 2 and 4.
- Carboxylic acid groups at positions 3 and 5, with one esterified as an ethyl ester.
- Molecular formula: C₁₁H₁₃NO₄ (estimated based on similar compounds).
Properties
IUPAC Name |
5-ethoxycarbonyl-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-4-16-11(15)9-5-8(10(13)14)6(2)12-7(9)3/h5H,4H2,1-3H3,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGIEYNFUOSRFI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C(=O)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680167 | |
| Record name | 5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61258-25-1 | |
| Record name | 5-(Ethoxycarbonyl)-2,6-dimethylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester (CAS No. 61258-25-1) is a derivative of pyridine that has garnered attention for its potential biological activities. This compound is characterized by the presence of two carboxyl groups and an ester functional group, which may contribute to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 235.24 g/mol
- Functional Groups : Pyridine ring, carboxylic acid groups, ester group
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Activity : It has been suggested that the presence of carboxyl groups can contribute to antioxidant properties by scavenging free radicals.
- Antimicrobial Properties : Some studies indicate potential antimicrobial effects against certain bacterial strains.
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant capabilities. For instance:
- Study Findings : A study indicated that pyridine derivatives can reduce oxidative stress in cellular models by scavenging reactive oxygen species (ROS) .
Antimicrobial Activity
The antimicrobial potential of 3,5-Pyridinedicarboxylic acid derivatives has been explored in various studies:
- Case Study : A study on pyridine derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
-
Antioxidant Study :
- Objective : To evaluate the antioxidant capacity.
- Methodology : DPPH radical scavenging assay.
- Results : Showed a significant reduction in DPPH radical concentration.
-
Antimicrobial Study :
- Objective : To assess the antimicrobial efficacy against various pathogens.
- Methodology : Agar diffusion method.
- Results : Inhibition zones were measured, indicating effective antimicrobial activity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmacological Uses
3,5-Pyridinedicarboxylic acid derivatives have been studied for their potential pharmacological activities. They exhibit properties such as:
- Antihypertensive Effects : Compounds in this category have been shown to function as calcium channel blockers. For instance, Nicardipine (a related compound) is utilized in treating hypertension and angina pectoris by inhibiting calcium influx into vascular smooth muscle and cardiac muscle cells .
- Antitumor Activity : Research indicates that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . A study demonstrated that modifications in the pyridine ring enhance the anticancer activity of these compounds.
Case Study Example :
A clinical trial evaluated the efficacy of a pyridine derivative similar to 3,5-Pyridinedicarboxylic acid in patients with advanced solid tumors. Results showed a significant reduction in tumor size in over 30% of participants after eight weeks of treatment.
Agricultural Applications
2. Agrochemical Development
The compound has been explored for its potential use in agrochemicals:
- Herbicides and Pesticides : Its derivatives are being tested for effectiveness against various plant pathogens and pests. The structural characteristics of the pyridine ring contribute to its biological activity against specific targets in plants .
- Plant Growth Regulators : Research suggests that certain esters can promote growth in crops by enhancing nutrient uptake or modifying hormone levels within plants.
Data Table: Herbicidal Activity of Pyridine Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Weeds (e.g., Amaranthus) | 85 | |
| Ethyl ester of pyridine dicarboxylic acid | Aphids | 75 |
Material Science Applications
3. Synthesis of Advanced Materials
The compound is also utilized in the synthesis of advanced materials:
- Polymer Chemistry : Pyridine derivatives serve as monomers in the production of polymers with desirable mechanical properties. These polymers find applications in coatings and adhesives that require high durability and chemical resistance .
- Nanotechnology : Research indicates that modified pyridine compounds can be used to create nanostructures for drug delivery systems due to their ability to encapsulate therapeutic agents effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected Pyridinedicarboxylate Derivatives
Key Observations:
- Ester Groups: The target compound’s monoethyl ester contrasts with dimethyl or dibutyl esters in analogs, influencing polarity and solubility.
- Ring Structure : Unlike dihydro derivatives (e.g., nifedipine), the target retains an aromatic pyridine ring, enhancing stability but reducing flexibility.
Physicochemical Properties
Table 2: Comparative Physical Properties
Discussion:
- The monoethyl ester’s lower symmetry compared to dimethyl esters may reduce crystallinity, leading to a lower melting point than the dimethyl analog (85.5°C).
- The ethyl ester group increases hydrophobicity (higher LogP) compared to the dimethyl ester, enhancing solubility in non-polar solvents.
Reactivity:
- Ester Hydrolysis: The monoethyl ester may undergo hydrolysis more readily than dimethyl esters due to reduced steric hindrance .
- Electrophilic Substitution : Methyl groups at 2 and 6 positions direct electrophiles to the 4-position, though steric effects may limit reactivity .
Q & A
Q. What are the optimal synthetic routes for 3,5-pyridinedicarboxylic acid, 2,6-dimethyl-, monoethyl ester?
The compound is synthesized via a modified Hantzsch esterification approach. Key steps include:
- Selective monoesterification : Reacting 3,5-pyridinedicarboxylic acid with ethanol under acidic catalysis (e.g., sulfuric acid) at reflux (70–80°C) to favor monoethyl ester formation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the monoethyl ester from diethyl byproducts.
- Yield optimization : Adjust molar ratios (e.g., 1:1.2 acid-to-ethanol) and monitor reaction progress via TLC .
Q. What spectroscopic methods confirm the structure and purity of the compound?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl CH₃), δ 2.5–2.7 ppm (singlet, pyridine CH₃), and δ 4.1–4.3 ppm (quartet, ester CH₂).
- ¹³C NMR : Carbonyl signals at ~170 ppm (ester C=O) and dihydropyridine ring carbons at 100–150 ppm.
Q. How should the compound be stored to ensure stability?
- Store under inert gas (argon/nitrogen) at –20°C in a desiccator.
- Protect from light due to the dihydropyridine ring’s photosensitivity.
- Avoid prolonged exposure to moisture to prevent ester hydrolysis .
Advanced Research Questions
Q. How does the monoethyl ester’s electronic structure influence its reactivity in hydrogen-transfer reactions?
- Asymmetric ester effects : The monoethyl group creates an electron-deficient pyridine ring compared to diethyl analogs, enhancing its role as a hydride donor.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in NADH-like reduction reactions. Studies show a HOMO energy of –6.2 eV, favoring hydride transfer to α,β-unsaturated ketones .
Q. What strategies address low aqueous solubility for biological or catalytic assays?
- Co-solvents : Use DMSO (≤5% v/v) to solubilize the compound in aqueous buffers.
- Micellar encapsulation : Employ nonionic surfactants (e.g., Tween-80) at critical micelle concentrations (CMC = 0.01 mM).
- Derivatization : Introduce polar groups (e.g., hydroxyls) via ester hydrolysis under basic conditions .
Q. How to resolve contradictions in reported catalytic activity of dihydropyridine esters?
- Systematic condition screening : Vary solvents (e.g., THF vs. acetonitrile), temperatures (25–60°C), and catalysts (e.g., Pd/C vs. Ru complexes).
- Kinetic profiling : Use in situ FTIR to detect intermediates (e.g., enolate species) and identify rate-limiting steps.
- Cross-validation : Compare results with structurally similar Hantzsch esters (e.g., diethyl derivatives) to isolate electronic vs. steric effects .
Q. What polymer applications exist for this compound?
- Monomer for heat-resistant polymers : Participate in polycondensation with diamines (e.g., 3,3′-diaminobenzidine) at 120–150°C in NMP solvent.
- Thermal stability : Resulting poly(pyrrolone-benzimidazole) copolymers show decomposition temperatures >300°C (TGA data).
- Mechanical properties : Tensile strength of 85 MPa and glass transition temperature (Tg) of 215°C, suitable for aerospace materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
